1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine
CAS No.: 1018554-94-3
Cat. No.: VC3353444
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine - 1018554-94-3](/images/structure/VC3353444.png)
Specification
CAS No. | 1018554-94-3 |
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Molecular Formula | C11H14N4S |
Molecular Weight | 234.32 g/mol |
IUPAC Name | 6-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C11H14N4S/c1-8-6-9-10(13-7-14-11(9)16-8)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 |
Standard InChI Key | NUAYYCIHEUYVIF-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N=CN=C2S1)N3CCNCC3 |
Canonical SMILES | CC1=CC2=C(N=CN=C2S1)N3CCNCC3 |
Introduction
Structural Characteristics and Chemical Properties
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine features a distinctive structure that combines a thieno[2,3-d]pyrimidine core with a piperazine ring. The thieno[2,3-d]pyrimidine scaffold consists of a thiophene ring fused with a pyrimidine ring, creating a bicyclic system that serves as a versatile template for drug discovery efforts. This particular compound is characterized by a methyl substituent at position 6 of the thiophene portion and a piperazine ring connected at position 4 of the pyrimidine portion.
The key chemical properties of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine are summarized in Table 1.1:
Property | Value |
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CAS Number | 1018554-94-3 |
Molecular Formula | C₁₁H₁₄N₄S |
Molecular Weight | 234.32 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The compound contains multiple nitrogen atoms in the piperazine ring and pyrimidine portion, providing potential hydrogen bond acceptor sites for interactions with biological targets. Additionally, the thiophene ring contributes to the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties .
Synthesis and Chemical Reactivity
Target Class | Specific Examples | Potential Therapeutic Areas |
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Kinases | Tyrosine kinases, MAP kinases | Cancer, inflammation |
Microbial Targets | Mycobacterium tuberculosis | Tuberculosis, other mycobacterial infections |
G-Protein Coupled Receptors | Dopamine and serotonin receptors | CNS disorders |
Enzymes | Dihydrofolate reductase | Anti-infective, anti-proliferative |
Structure-Activity Relationships and Medicinal Chemistry
Structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidines have revealed that modifications to different positions of the scaffold can significantly impact biological activity. While specific SAR data for 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine is limited, general trends observed with related compounds can provide insights into potential optimization strategies.
Key Structure-Activity Relationship Observations
The following structural modifications have been found to influence the biological activity of thieno[2,3-d]pyrimidine derivatives:
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Position 4 Substitutions: The piperazine moiety at position 4 in 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine can influence binding to various biological targets. Modifications to the piperazine ring, such as adding substituents or replacing it with other amines, could modulate activity and selectivity .
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Position 6 Modifications: The methyl group at position 6 could be replaced with other alkyl, aryl, or functional groups to optimize interactions with binding pockets of target proteins.
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Core Scaffold Variations: Comparing thieno[2,3-d]pyrimidines with structurally related compounds such as thieno[3,2-d]pyrimidines can provide insights into optimal scaffold configurations for specific biological activities.
Analytical Characterization
Spectroscopic Analysis
The characterization of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the methyl group (typically around 2.5 ppm), the thiophene proton (around 7.0-7.5 ppm), the pyrimidine proton (around 8.0-8.5 ppm), and the piperazine protons (around 2.8-3.8 ppm).
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Mass Spectrometry: Mass spectrometric analysis would show a molecular ion peak at m/z 234, corresponding to the molecular weight, with fragmentation patterns characteristic of the thieno[2,3-d]pyrimidine and piperazine moieties.
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Infrared Spectroscopy: IR spectroscopy would display characteristic absorption bands for C=N stretching (around 1600-1650 cm⁻¹), C-S stretching (around 700-800 cm⁻¹), and C-H stretching (around 2900-3000 cm⁻¹).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and analytical characterization. These techniques can be particularly useful for monitoring reaction progress during synthesis and for quality control of the final compound.
Comparative Analysis with Related Compounds
To better understand the position of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine within the broader context of thieno[2,3-d]pyrimidine derivatives, it is valuable to compare it with structurally related compounds.
Table 1.6: Comparison of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine with Related Compounds
This comparison highlights the structural diversity within the thieno[2,3-d]pyrimidine family and illustrates how relatively small structural changes can potentially lead to different biological profiles.
Future Research Directions
Based on the current understanding of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine and related compounds, several promising research directions can be identified:
Medicinal Chemistry Optimization
Systematic modification of the basic structure could lead to derivatives with enhanced potency, selectivity, and drug-like properties. Key areas for exploration include:
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Elaboration of the piperazine ring with various substituents
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Replacement of the methyl group with other functional groups
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Introduction of substituents at unoccupied positions of the thiophene ring
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Development of hybrid molecules combining the thieno[2,3-d]pyrimidine scaffold with other pharmacophores
Target Identification and Validation
Given the potential biological activities of thieno[2,3-d]pyrimidines, efforts to identify the specific molecular targets of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine would be valuable. Approaches could include:
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Affinity-based proteomics to identify binding partners
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Phenotypic screening followed by target deconvolution
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Computational predictions of potential targets based on structural similarity to known bioactive compounds
Development of Chemical Biology Probes
The compound could serve as a starting point for developing chemical probes to investigate biological systems, including:
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Fluorescently labeled derivatives for imaging studies
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Affinity-based probes for pull-down experiments
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Photoreactive derivatives for photoaffinity labeling
Exploration of Anti-Tuberculosis Activity
Given the reported antimycobacterial activity of related thieno[2,3-d]pyrimidine compounds , investigation of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine against Mycobacterium tuberculosis and other mycobacterial species represents a particularly promising research direction.
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